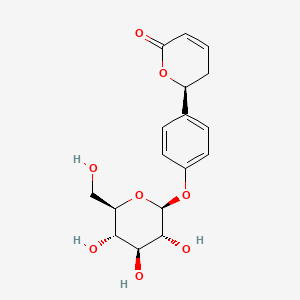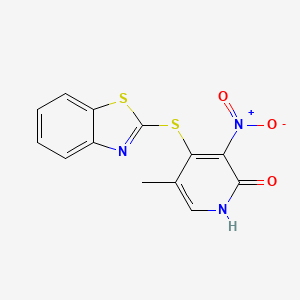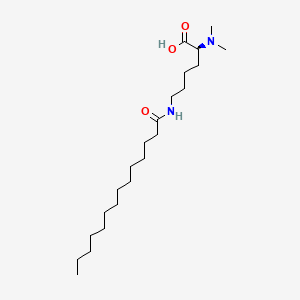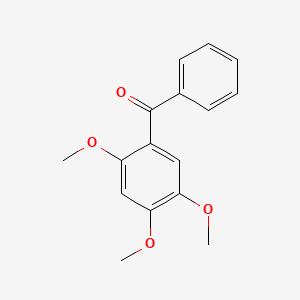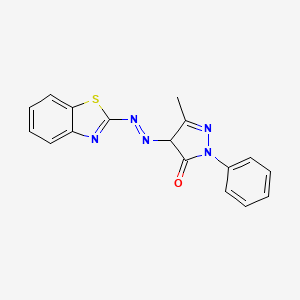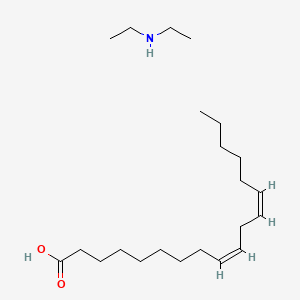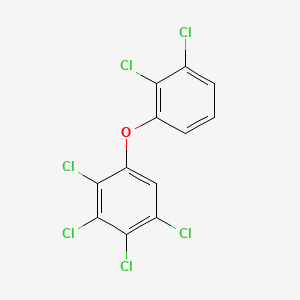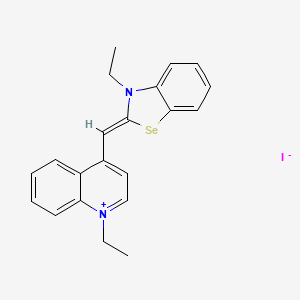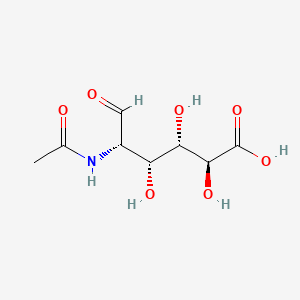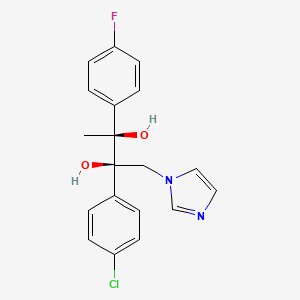![molecular formula C35H52O2 B12672372 4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] CAS No. 93893-68-6](/img/structure/B12672372.png)
4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl groups and a methylene bridge connecting two indan-5-OL units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-tert-butyl-1,1,3,3-tetramethylindan-5-OL.
Methylene Bridge Formation: The next step involves the formation of the methylene bridge. This is achieved by reacting the starting material with formaldehyde under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in batch or continuous reactors.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones.
Substitution Products: Compounds with modified tert-butyl groups.
Scientific Research Applications
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: It is widely used in the rubber and plastics industries as an antioxidant to enhance the durability and stability of materials.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular and material degradation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(6-tert-butyl-o-cresol): Similar in structure but with different substituents.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant with a similar methylene bridge but different functional groups.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its antioxidant properties, similar to the compound .
Uniqueness
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is unique due to its specific molecular structure, which provides enhanced stability and antioxidant properties. The presence of multiple tert-butyl groups and the methylene bridge contribute to its effectiveness in preventing oxidative degradation.
Properties
CAS No. |
93893-68-6 |
|---|---|
Molecular Formula |
C35H52O2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
6-tert-butyl-4-[(6-tert-butyl-5-hydroxy-1,1,3,3-tetramethyl-2H-inden-4-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C35H52O2/c1-30(2,3)24-16-22-26(34(11,12)18-32(22,7)8)20(28(24)36)15-21-27-23(33(9,10)19-35(27,13)14)17-25(29(21)37)31(4,5)6/h16-17,36-37H,15,18-19H2,1-14H3 |
InChI Key |
YFVWRGVVIOMGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C(=C(C=C21)C(C)(C)C)O)CC3=C4C(=CC(=C3O)C(C)(C)C)C(CC4(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


